7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
Description
7-[(3-Methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 3-methoxybenzyloxy substituent at the 7-position and a phenyl group at the 4-position of the coumarin core. Coumarins are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . Its molecular formula is C23H18O4 (molar mass: 358.39 g/mol), and its structure has likely been validated using X-ray crystallography tools such as SHELXL and visualization software like Mercury .
Properties
Molecular Formula |
C23H18O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
7-[(3-methoxyphenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H18O4/c1-25-18-9-5-6-16(12-18)15-26-19-10-11-20-21(17-7-3-2-4-8-17)14-23(24)27-22(20)13-19/h2-14H,15H2,1H3 |
InChI Key |
DFXGGGAMTVPAHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-phenyl-2H-chromen-2-one with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology
The compound exhibits potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is studied for its effects on cellular pathways and its potential as a therapeutic agent.
Medicine
In medicine, this compound is investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases .
Industry
Mechanism of Action
The mechanism of action of 7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
- Substituent Effects: Methoxy vs. Phenyl vs. Methylamino: The 4-phenyl group in the target compound contributes to planar rigidity, while methylamino substituents (e.g., in ) introduce basicity, altering solubility and interaction with enzymes like amine oxidases .
Physicochemical Properties
- Lipophilicity : The 3-methoxybenzyl group increases logP compared to 7-hydroxy-4-phenylcoumarin (estimated logP ~2.5 vs. ~1.8), favoring passive diffusion across biological membranes .
- Thermal Stability : Crystalline analogs (e.g., ) with methyl or chloro groups show melting points >200°C, suggesting the target compound may exhibit similar stability due to aromatic stacking .
Biological Activity
7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one, a synthetic organic compound, belongs to the class of chromen-2-one derivatives. This compound has garnered attention for its potential biological activities, including anti-cancer, antimicrobial, and enzyme inhibitory properties. The structural complexity of this compound, characterized by a methoxybenzyl group and a phenyl group on the chromen-2-one core, suggests diverse mechanisms of action that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula for this compound is C23H17ClO4, with a molecular weight of approximately 392.843 g/mol. The presence of functional groups such as methoxy and phenyl enhances its biological activity, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H17ClO4 |
| Molecular Weight | 392.843 g/mol |
| IUPAC Name | 6-chloro-7-[(3-methoxyphenyl)methoxy]-4-phenylchromen-2-one |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that chromenone derivatives exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, in vitro studies demonstrated that this compound effectively inhibited the proliferation of human tumor cells by modulating key signaling pathways associated with cell survival and apoptosis.
Case Study:
In a study examining the effects of various chromenone derivatives on cancer cell lines, it was found that this compound displayed IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent cytotoxicity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. It has shown effectiveness against Gram-positive and Gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Notably, it exhibits inhibitory activity against urease and certain kinases, which are crucial in various physiological processes and disease states.
Mechanism of Action:
The mechanism involves binding to the active site of these enzymes, thereby preventing substrate access and subsequent catalytic activity. This characteristic makes it a candidate for treating conditions like urease-related infections.
Research Findings
Recent studies have highlighted the diverse biological activities of chromenone derivatives:
- Cytotoxicity: A comparative analysis showed that derivatives similar to this compound have varying degrees of cytotoxicity depending on their structural modifications.
- Antimicrobial Efficacy: Compounds with similar structural motifs were noted to possess significant antimicrobial properties, suggesting that the presence of methoxy and phenyl groups plays a crucial role in enhancing bioactivity.
- Enzyme Interaction: Profiling studies indicated that this compound interacts with multiple enzyme targets, showcasing its potential as a lead compound in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
